beta-L-Psicopyranose
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Overview
Description
Beta-L-Psicopyranose: is a rare sugar, specifically a C-3 position epimer of fructose. It is a monosaccharide with the molecular formula C6H12O6.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-Psicopyranose can be synthesized from allitol by microbial oxidation using Gluconobacter frateurii IFO 3254 . The process involves the oxidation of allitol to produce L-psicose, which can then be crystallized to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves the enzymatic conversion of fructose using D-tagatose 3-epimerase. This enzyme catalyzes the epimerization at the C-3 position of fructose to produce L-psicose, which can then be isolated and purified .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Psicopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce this compound to its corresponding alcohols.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and esters, depending on the type of reaction and reagents used .
Scientific Research Applications
Beta-L-Psicopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a low-calorie sweetener with potential benefits for diabetic patients.
Industry: It is used in the food industry as a sweetener and in the pharmaceutical industry for the synthesis of various drugs
Mechanism of Action
The mechanism of action of beta-L-Psicopyranose involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose levels in the body. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes such as hexokinase and glucokinase .
Comparison with Similar Compounds
Beta-D-Psicopyranose: A stereoisomer of beta-L-Psicopyranose with similar structural properties but different biological activities.
Alpha-L-Rhamnopyranose: Another rare sugar with a similar structure but different functional groups and reactivity.
Beta-D-Talopyranose: A compound with a similar molecular formula but different stereochemistry
Uniqueness: Its ability to act as a low-calorie sweetener and its potential therapeutic benefits make it a compound of significant interest in scientific research .
Properties
CAS No. |
36441-95-9 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-BXKVDMCESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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